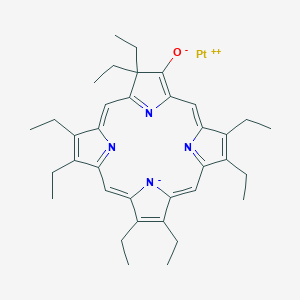

platinum(II) octaethylporphyrin ketone

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3,7,8,12,13,17,18-octaethylporphyrin-23-id-2-olate;platinum(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPOGYJJFLIBKP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C4(CC)CC)[O-])C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)C(=C3CC)CC)CC.[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization

Electronic Absorption Spectroscopy

The electronic absorption spectrum of porphyrins and their derivatives is characterized by two main features in the ultraviolet-visible region: the intense Soret band and the weaker Q-bands. These arise from π-π* electronic transitions within the porphyrin macrocycle.

Soret Band Analysis and Transitions

Specific experimental data detailing the Soret band analysis and the precise electronic transitions for platinum(II) octaethylporphyrin ketone are not extensively available in the reviewed literature. For metalloporphyrins in general, the Soret band, or B band, is a very intense absorption peak typically found around 400 nm. It originates from a strongly allowed transition to the second excited singlet state (S0 → S2).

Q-Band Analysis and Transitions

The Q-bands, which appear at longer wavelengths in the visible region, are characteristic of porphyrin-type molecules and correspond to the weakly allowed transitions to the first excited singlet state (S0 → S1). For this compound, a key absorption band has been identified that can be attributed to the Q-band region.

| Band | Wavelength (nm) | Solvent/Matrix |

| Q-band (Excitation) | 592 | Not Specified |

This table presents the reported excitation wavelength for Pt(II) octaethylporphyrin ketone, which corresponds to a Q-band absorption.

This absorption is crucial for the excitation of the molecule to induce its characteristic phosphorescence.

Hypsochromic and Bathochromic Shifts in Varied Environments

Detailed studies on the solvatochromic behavior of this compound, specifically quantifying hypsochromic (blue) and bathochromic (red) shifts in a range of solvents with varying polarities, are not readily found in the existing scientific literature. Such shifts in the absorption spectra are expected as the solvent polarity can alter the energy levels of the ground and excited states of the molecule.

Luminescence and Phosphorescence Spectroscopy

This compound is particularly noted for its strong room-temperature phosphorescence, a characteristic enhanced by the presence of the heavy platinum atom which facilitates intersystem crossing from the singlet to the triplet excited state.

Emission Spectra and Near-Infrared Emission Profiles

As a near-infrared (NIR) emitting oxygen indicator, PtOEPK's emission profile is of significant interest. While it is used for its NIR emission properties, specific and detailed near-infrared emission spectra for this compound are not widely published. The compound is known for its long-wave spectral characteristics, which are advantageous for compatibility with semiconductor optoelectronics like light-emitting diodes.

Phosphorescence Quantum Yields and Brightness Studies

The efficiency of the phosphorescence of PtOEPK is a key parameter for its application in sensing. While direct phosphorescence quantum yield values are not extensively reported, related metrics such as brightness and phosphorescence lifetime provide insight into its emissive properties.

A brightness study (BS) for Pt(II) octaethylporphyrin ketone has reported a value of approximately 7000. diva-portal.org The phosphorescence lifetime is highly sensitive to the presence of molecular oxygen, a property that is exploited in optical oxygen sensors.

| Condition | Phosphorescence Lifetime (µs) |

| Zero Oxygen | 61.4 |

| Air (210 hPa of oxygen) | 16.3 |

This table shows the phosphorescence lifetime of this compound in a polystyrene layer at 22 °C, demonstrating the quenching effect of oxygen. nih.gov

This significant change in lifetime upon exposure to oxygen underscores its utility as a highly sensitive oxygen probe.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for confirming the chemical structure of this compound by identifying its key functional groups. The most salient feature distinguishing PtOEPK from its parent compound, PtOEP, is the presence of a carbonyl (C=O) group, which constitutes the ketone functionality.

Raman spectroscopy provides complementary information to FT-IR for the structural elucidation of PtOEPK. It is particularly sensitive to the vibrations of the porphyrin macrocycle. The Raman spectra of platinum porphyrin complexes show significant differences compared to the free-base porphyrin, reflecting the structural changes upon the incorporation of the platinum atom into the porphyrin core. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for confirming the identity and purity of diamagnetic molecules like PtOEPK. The ¹H NMR spectrum provides detailed information about the chemical environment of all protons in the structure.

A key indicator of successful metallation of the porphyrin ring with platinum(II) is the absence of the signal corresponding to the two internal N-H protons of the free-base porphyrin. mdpi.com This signal typically appears as a broad singlet far upfield (at negative ppm values) in the free-base spectrum and its disappearance confirms that the platinum ion is coordinated within the porphyrin core. mdpi.com

The remaining signals in the spectrum correspond to the protons of the ethyl substituents and the methine bridges of the porphyrin macrocycle. Based on the analysis of similar platinum porphyrins, the expected signals for PtOEPK would include: mdpi.com

β-pyrrolic protons: A singlet in the downfield region, typically around 8.5-9.5 ppm.

Methylene (B1212753) protons (-CH₂-) of ethyl groups: A quartet due to coupling with the adjacent methyl protons.

Methyl protons (-CH₃) of ethyl groups: A triplet due to coupling with the adjacent methylene protons.

The integration of these signals should correspond to the number of protons in each environment, confirming the octaethyl substitution pattern.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| β-pyrrolic protons | ~8.5 - 9.5 | Singlet (s) |

| Methylene (-CH₂-) | ~3.5 - 4.5 | Quartet (q) |

| Methyl (-CH₃) | ~1.5 - 2.0 | Triplet (t) |

| Inner N-H (absent) | Disappears upon platination | - |

This table presents expected values based on the known spectroscopy of related metalloporphyrins. mdpi.com

Information Not Available

After a thorough search, specific experimental data for the Carbon-13 (¹³C) NMR spectroscopic characterization and the investigation of singlet-triplet transitions via Magnetic Circular Dichroism (MCD) spectroscopy for the compound This compound could not be located in the publicly available scientific literature.

While research exists on the spectroscopic properties of the parent compound, platinum(II) octaethylporphyrin (PtOEP), and other related porphyrin derivatives, the specific data required to populate the requested sections of the article—namely, detailed ¹³C NMR chemical shifts and an analysis of singlet-triplet transitions using MCD for the ketone variant—are not present in the accessed resources.

Therefore, the generation of an article with the specified sections "3.4.2. Carbon-13 (¹³C) NMR Spectroscopic Characterization" and "3.5.1. Investigation of Singlet-Triplet Transitions" containing detailed research findings and data tables is not possible at this time.

Photophysical Properties and Excited State Dynamics

Mechanisms of Phosphorescence Quenching

The quenching of phosphorescence in platinum(II) octaethylporphyrin ketone is a critical process influenced by molecular interactions and the intrinsic properties of the complex.

The phosphorescence of this compound is highly susceptible to quenching by molecular oxygen. researchgate.netacs.org This process occurs through an energy transfer from the triplet excited state of the porphyrin to the ground state of molecular oxygen (³O₂), which is itself a triplet state. researchgate.net This interaction results in the formation of singlet oxygen (¹O₂), a highly reactive species, and the non-radiative decay of the porphyrin back to its ground state, thus quenching the phosphorescence. researchgate.netacs.org The efficiency of this quenching is so pronounced that in air-saturated solutions, the phosphorescence quantum yield is significantly reduced. researchgate.net For instance, the phosphorescence quantum yield of platinum(II) octaethylporphyrin (a closely related compound) in an air-saturated toluene (B28343) solution was reported to be 0.125%, which dramatically increased to 40.15% after degassing with ultrapure nitrogen. researchgate.net

The relationship between the phosphorescence intensity and the concentration of the quencher (oxygen) can be quantified using the Stern-Volmer equation. nih.govmdpi.com This equation describes the linear relationship between the ratio of phosphorescence intensities in the absence (I₀) and presence (I) of the quencher, and the concentration of the quencher [Q]:

I₀ / I = 1 + Kₛᵥ [Q]

Here, Kₛᵥ is the Stern-Volmer constant, which is a measure of the sensitivity of the phosphorescent molecule to the quencher. edinst.com The Stern-Volmer relationship has been demonstrated for platinum porphyrin complexes in various media, including polymer films, where it forms the basis for optical oxygen sensors. acs.orgnih.govresearchgate.net For instance, platinum(II) octaethylporphine ketone dissolved in a polystyrene layer showed a change in phosphorescence lifetime from approximately 61.4 µs in the absence of oxygen to 16.3 µs in air. unileoben.ac.at

The sensitivity to oxygen, as indicated by the Stern-Volmer constant, is influenced by the surrounding matrix. For example, a sensor based on platinum octaethylporphyrin (PtOEP) immobilized in a fluoropolymer film exhibited a high Stern-Volmer constant (Kₛᵥ) of 0.85%⁻¹, compared to 0.035%⁻¹ for PtOEP in a polystyrene film, indicating significantly higher oxygen sensitivity in the fluoropolymer matrix. researchgate.net

Table 1: Stern-Volmer Analysis of Platinum Porphyrin-Based Oxygen Sensors

| Matrix | Analyte Phase | I₀/I₁₀₀ Ratio | Stern-Volmer Constant (Kₛᵥ) | Reference |

|---|---|---|---|---|

| Polycaprolactone (B3415563) (PCL) Nanofibers | Gas | 52.4 | - | acs.org |

| Polycaprolactone (PCL) Nanofibers | Water | 25.8 | - | acs.org |

| Poly(isobutyl methacrylate-co-tetrafluoropropyl methacrylate) | Gas | 86.4 | 0.85%⁻¹ | researchgate.net |

| Polystyrene | Gas | 4.5 | 0.035%⁻¹ | researchgate.net |

| Poly (St-co-TFEMA) with Al₂O₃ | Gas | - | 28.60 kPa⁻¹ | nih.gov |

Note: I₀ and I₁₀₀ represent phosphorescence intensities in the absence and presence of 100% oxygen, respectively. The data for Poly (St-co-TFEMA) is presented with Kₛᵥ in units of inverse pressure.

The efficient phosphorescence of this compound is largely attributable to the "heavy atom effect" imparted by the central platinum ion. researchgate.net Intersystem crossing (ISC) is a process where a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). researchgate.net This process is formally spin-forbidden, but the probability of it occurring is significantly enhanced by the presence of a heavy atom, such as platinum. researchgate.netrsc.org

The heavy atom introduces strong spin-orbit coupling, which facilitates the mixing of singlet and triplet character in the excited states. researchgate.netresearchgate.net This increased mixing of states provides a more efficient pathway for the S₁ → T₁ transition, allowing it to compete effectively with other de-excitation pathways like fluorescence and internal conversion. researchgate.net Consequently, platinum porphyrins, including the octaethylporphyrin ketone derivative, exhibit rapid and highly efficient intersystem crossing, leading to a high quantum yield of triplet state formation. researchgate.netnih.gov This efficient population of the triplet state is a prerequisite for the strong phosphorescence observed in these compounds in the absence of quenchers. researchgate.net The presence of the platinum atom is a key factor that makes these molecules excellent triplet emitters. researchgate.netresearchgate.net

The efficiency of phosphorescence quenching in this compound is not solely dependent on the quencher concentration but is also significantly influenced by the surrounding environment, particularly the matrix in which the porphyrin is embedded. The choice of polymer matrix for oxygen sensing applications, for example, can have a profound impact on the sensor's performance. acs.orgresearchgate.net

The permeability of the matrix to oxygen is a critical factor. A matrix with higher oxygen diffusion and solubility will allow for more frequent interactions between the excited porphyrin and oxygen molecules, leading to more efficient quenching and thus higher sensitivity. acs.org This is evident in the enhanced sensitivity of PtOEP in a fluorinated polymer compared to polystyrene. researchgate.net The physical properties of the matrix, such as its density and the presence of additives, can also affect quenching efficiency. For example, doping a polystyrene-co-trifluoroethyl methacrylate (B99206) (Poly (St-co-TFEMA)) film with nano Al₂O₃ powder was shown to increase the surface density of the film, which in turn enhanced the collision probability between the porphyrin and oxygen, leading to a higher Stern-Volmer constant. nih.gov

Furthermore, the local environment can lead to phenomena such as the formation of aggregates, which can alter the photophysical properties, including phosphorescence and quenching behavior. researchgate.net The interaction of the porphyrin with the surrounding solvent or polymer can also influence the energy levels of its excited states and, consequently, the dynamics of quenching.

Triplet State Dynamics

The long-lived triplet state of this compound is central to its utility in advanced photophysical applications.

Upon photoexcitation, this compound rapidly undergoes intersystem crossing from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁), forming a triplet exciton. researchgate.netnih.gov This process is exceptionally efficient due to the heavy atom effect of the platinum center. researchgate.net The lifetime of this singlet state is extremely short, on the order of picoseconds, ensuring that the majority of excited molecules transition to the triplet state. researchgate.net

Platinum(II) octaethylporphyrin and its derivatives are widely used as triplet sensitizers in triplet-triplet annihilation (TTA) based photon upconversion (UC) systems. diva-portal.orgnih.govchalmers.se TTA-UC is a process that converts two low-energy photons into one higher-energy photon. umb.edu The process begins with the absorption of a low-energy photon by the platinum porphyrin sensitizer (B1316253), followed by efficient intersystem crossing to populate its triplet state. diva-portal.orgnih.gov

The sensitizer then transfers its triplet energy to an acceptor (annihilator) molecule via TTET, resulting in a population of triplet-state annihilators. diva-portal.org When two of these triplet-excited annihilator molecules diffuse and collide, they can undergo triplet-triplet annihilation. diva-portal.orgchalmers.se In this process, one annihilator molecule is promoted to an excited singlet state, while the other returns to the ground state. diva-portal.org The excited singlet annihilator can then decay radiatively, emitting a photon of higher energy than the initially absorbed photons, a phenomenon known as delayed fluorescence. diva-portal.org

For efficient TTA-upconversion, several conditions must be met: the sensitizer must have strong absorption in the desired spectral region, a high quantum yield of intersystem crossing (approaching unity for PtOEP), and a triplet state lifetime that is long enough to allow for efficient energy transfer to the annihilator. researchgate.net The energy levels of the sensitizer and annihilator must also be appropriately aligned to facilitate efficient TTET. diva-portal.orgumb.edu At high excitation intensities, the lifetime of the triplet state can be shortened by the TTA process itself. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | PtOEPK |

| Platinum(II) octaethylporphyrin | PtOEP |

| Polystyrene | PS |

| Polycaprolactone | PCL |

| Poly(isobutyl methacrylate-co-tetrafluoropropyl methacrylate) | poly-IBM-co-TFPM |

| Polystyrene-co-trifluoroethyl methacrylate | Poly (St-co-TFEMA) |

Photostability and Photodegradation Pathways

The photostability of a luminophore like this compound is a critical parameter that determines its operational lifetime and reliability in applications such as optical sensing. While generally considered robust, PtOEPK is susceptible to photodegradation, primarily through pathways involving molecular oxygen.

The principal mechanism of photodegradation for platinum porphyrins is linked to their intrinsic ability to sensitize the formation of singlet oxygen (¹O₂). Upon excitation with light, the PtOEPK molecule transitions to an excited singlet state (S₁) and then rapidly undergoes intersystem crossing to a long-lived triplet state (T₁). This triplet state can transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), which is often present in the surrounding environment. This energy transfer process excites the oxygen to its highly reactive singlet state (¹O₂). acs.org

This photogenerated singlet oxygen is a powerful oxidizing agent that can subsequently attack the porphyrin macrocycle of a nearby PtOEPK molecule (or the same molecule that generated it), leading to irreversible chemical modification and a loss of phosphorescence. This process is a form of photo-oxidation. The specific degradation by-products for PtOEPK are not extensively detailed in the literature, but for porphyrins in general, this can involve cleavage of the macrocycle. The rate of this degradation is influenced by several factors:

Oxygen Concentration: Higher concentrations of oxygen lead to more efficient singlet oxygen generation, thereby accelerating the photodegradation process.

Excitation Intensity: Higher intensity light sources populate the excited triplet state more frequently, increasing the rate of singlet oxygen production and subsequent degradation. acs.org

Matrix Environment: The stability of PtOEPK is significantly enhanced when it is immobilized within a rigid polymer matrix. This rigidity can restrict the movement of the luminophore and limit its interaction with molecular oxygen, thus reducing the efficiency of photo-oxidation. nih.gov Covalently bonding the porphyrin sensor to the polymer matrix has been shown to further improve photostability by severely restricting molecular movement. nih.govresearchgate.net

Conversely, in deoxygenated environments, the primary photodegradation pathway is eliminated, and the compound exhibits high photochemical stability. researchgate.net This is a key reason why the phosphorescence of PtOEPK is brightest in the absence of oxygen.

Solvent and Matrix Effects on Photophysical Performance

The photophysical properties of this compound, such as its phosphorescence quantum yield and decay lifetime, are not intrinsic constants but are highly dependent on the surrounding solvent or polymer matrix. These environmental factors can profoundly alter the rates of radiative and non-radiative decay from the excited triplet state.

Solvent Effects

The polarity of the solvent can have a significant impact on the phosphorescence of PtOEPK. Polar solvents, such as water and methanol, are known to be effective quenchers of phosphorescence for many organometallic compounds. nih.gov This quenching occurs because the polar solvent molecules can interact with the excited state of the luminophore, providing an efficient non-radiative pathway for the molecule to return to its ground state. This process competes with the radiative process of phosphorescence, thereby decreasing both the quantum yield and the excited-state lifetime.

In contrast, nonpolar solvents generally lead to brighter and longer-lived phosphorescence because they interact less strongly with the excited state, minimizing non-radiative decay pathways. wikipedia.org

Interactive Table 1: Conceptual Effect of Solvent Polarity on PtOEPK Photophysics Note: This table illustrates general trends for metalloporphyrins. Specific values for PtOEPK may vary.

| Solvent Type | Dielectric Constant | Expected Phosphorescence Quantum Yield (Φp) | Expected Phosphorescence Lifetime (τph) | Dominant De-excitation Pathway |

|---|---|---|---|---|

| Nonpolar (e.g., Toluene) | Low | High | Long | Radiative (Phosphorescence) |

| Polar Aprotic (e.g., THF) | Medium | Medium | Medium | Mixed Radiative/Non-radiative |

Matrix Effects

For practical applications like oxygen sensing, PtOEPK is typically dispersed within a solid polymer matrix. The choice of this matrix is crucial as it directly governs the sensor's performance characteristics, including sensitivity and dynamic range. mdpi.commdpi.com

Key matrix properties influencing PtOEPK's photophysics include:

Oxygen Permeability: The primary function of the matrix in an oxygen sensor is to control the diffusion of molecular oxygen to the embedded luminophore. Polymers with high oxygen permeability, such as ethyl cellulose (B213188) (EC), allow for rapid and sensitive responses. mdpi.com In contrast, matrices with lower oxygen permeability, like polymethyl methacrylate (PMMA), result in sensors with a different sensitivity range. mdpi.commdpi.com By creating blends of different polymers (e.g., EC and PMMA), the oxygen permeability and thus the sensor's properties can be finely tuned. mdpi.commdpi.com

Matrix Rigidity and Polarity: A rigid, nonpolar matrix like polystyrene (PS) provides an environment that protects the PtOEPK from non-radiative decay processes, similar to a nonpolar solvent. researchgate.net This leads to high intrinsic brightness (in the absence of oxygen) and long decay times. The matrix serves to insulate the probe from external quenchers and minimizes molecular vibrations that can lead to non-radiative energy loss. mdpi.com

Homogeneity of Dye Distribution: The distribution of the PtOEPK molecules within the polymer can affect sensor performance. Inhomogeneous distribution can lead to the existence of different microenvironments for the luminophore, which can result in non-linear Stern-Volmer plots for oxygen quenching. mdpi.com

Immobilization Method: Physically entrapping PtOEPK within a polymer is a common method. However, this can sometimes lead to leaching of the dye over time. researchgate.net Covalently bonding the luminophore to the polymer backbone creates a more stable and robust sensor by completely preventing dye migration and leaching, which is particularly important for operation in harsh conditions. researchgate.net

Interactive Table 2: Examples of Matrix Effects on Platinum Porphyrin-Based Oxygen Sensors Note: Data for the closely related PtOEP is used to illustrate matrix blending principles.

| Polymer Matrix | Luminophore | Key Finding | Reference |

|---|---|---|---|

| Polystyrene (PS) | PtOEPK | PS is a common hydrophobic matrix for creating oxygen sensor films for biological applications. | researchgate.net |

| Polycaprolactone (PCL) | PtOEP | Used to create nanofiber-based sensors with a fast, reversible luminescent response. | acs.org |

| Polymethyl methacrylate (PMMA) | PtOEP | Lower oxygen permeability, used in blends to tune sensor range. | mdpi.commdpi.com |

| Ethyl cellulose (EC) | PtOEP | Higher oxygen permeability, used in blends to tune sensor sensitivity. | mdpi.commdpi.com |

| EC/PMMA Blends | PtOEP | The sensitivity and dynamic range of the sensor can be tuned by varying the EC/PMMA ratio. | mdpi.commdpi.com |

Theoretical and Computational Investigations

Electronic Structure Calculations

The electronic structure of platinum(II) octaethylporphyrin ketone is fundamental to understanding its reactivity, spectroscopic properties, and photophysics. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for these investigations.

Density Functional Theory (DFT) Applications to Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of porphyrin complexes due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net Studies on platinum porphyrins utilize DFT to optimize molecular geometries, analyze electronic structures, and profile energy levels. ugm.ac.id

The introduction of substituents to the porphyrin ring can systematically alter these electronic properties. A DFT study on substituted platinum(II) porphyrins demonstrated how electron-donating and electron-withdrawing groups modify the energy of the frontier orbitals and, consequently, the HOMO-LUMO gap. ugm.ac.id For instance, an amino group (-NH2), being a strong electron donor, raises the HOMO energy and reduces the HOMO-LUMO gap, leading to a red-shift in the absorption spectra. Conversely, electron-withdrawing groups can lower the orbital energies. ugm.ac.id

| Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap Energy (Eg) (eV) | Maximum Wavelength (λmax) (nm) |

|---|

Note: Data is for substituted platinum(II) porphyrin and is illustrative of substituent effects. Data adapted from a DFT/B3LYP/LANL2DZ study. ugm.ac.id

High-Level Ab Initio Calculations for Electronic Transitions

While DFT is the workhorse for large molecules like this compound, high-level ab initio methods, such as Coupled Cluster (CC) or Multireference Configuration Interaction (MRCI), offer higher accuracy for electronic transition energies. However, the computational cost of these methods scales very poorly with the size of the system, making them generally prohibitive for molecules of this complexity.

Consequently, their application is often limited to smaller model systems or the core porphyrin structure (porphine) to benchmark the accuracy of less expensive methods like DFT. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most practical approach for calculating electronic transition energies and simulating UV-visible absorption spectra. rsc.org

Excited State Modeling and Dynamics Simulations

The photophysical properties of this compound, such as its strong phosphorescence, are governed by the behavior of its electronic excited states. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited states of this compound. rsc.orguci.edu TD-DFT calculations can predict the energies of vertical electronic excitations from the ground state, which correspond to peaks in the absorption spectrum. rsc.org These calculations help assign the character of these transitions, such as the well-known Q and Soret bands in porphyrins, which arise from π→π* transitions within the macrocycle. researchgate.net Visualizing the molecular orbitals involved in these transitions allows for a detailed analysis of their nature, for instance, identifying them as localized on the ligand or involving metal-to-ligand charge transfer (MLCT). rsc.orgchemrxiv.org

Molecular dynamics (MD) simulations can be employed to model the structural dynamics of the molecule in its ground and excited states, often in the presence of a solvent or a solid-state matrix. physchemres.org While less common for studying the ultrafast photophysics of isolated chromophores, MD is crucial for understanding how the environment influences the molecule's properties, including intermolecular interactions and aggregation. physchemres.org For instance, MD simulations can reveal how platinum complexes interact with surrounding molecules, providing insights into processes that lead to phosphorescence quenching or aggregation. physchemres.org

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational spectroscopy plays a key role in interpreting experimental measurements and predicting the spectral features of new compounds. aip.org For this compound, computational methods are used to predict UV-visible absorption spectra, vibrational spectra (IR and Raman), and the energies of phosphorescent emission.

As mentioned, TD-DFT is effective for simulating UV-visible spectra. ugm.ac.id By calculating the energies and oscillator strengths of electronic transitions, a theoretical spectrum can be constructed and compared with experimental data. nipne.ro The accuracy of these predictions depends heavily on the choice of the DFT functional.

DFT calculations can also predict vibrational frequencies. nipne.ro These computed frequencies help in the assignment of experimental IR and Raman spectra, providing a link between specific vibrational modes and the molecule's structural components. For example, the carbonyl stretch of the ketone group is a characteristic vibrational mode that can be identified computationally.

Furthermore, computational models can investigate intermolecular interactions, such as the van der Waals forces and hydrogen bonding that govern the interaction of the porphyrin with other molecules or surfaces. physchemres.orgnih.gov Understanding these interactions is critical for applications in sensing, where the porphyrin's spectroscopic properties change upon binding to an analyte like oxygen. researchgate.net

| Property | Computational Method | Predicted Value | Experimental Value (PtOEP) |

|---|---|---|---|

| Q-Band Absorption | TD-DFT | ~500-600 nm (Varies with functional) | ~501, 533 nm |

| Soret Band Absorption | TD-DFT | ~380-420 nm (Varies with functional) | ~380 nm |

| Phosphorescence Emission Peak | ΔSCF or TD-DFT | ~1.9 eV (Varies with functional/method) | ~1.9 eV (~650 nm) |

Note: Predicted values are typical ranges found in literature for platinum porphyrins. Experimental values are for the parent compound PtOEP for comparison. ugm.ac.idresearchgate.netnih.gov

Computational Studies on Aggregation Phenomena

Porphyrins, being large planar molecules, have a strong tendency to aggregate, especially in the solid state or at high concentrations. diva-portal.org This aggregation significantly alters their photophysical properties. nih.gov Computational studies are vital for understanding the structure of these aggregates and the electronic interactions between the constituent monomers.

Theoretical investigations have explored the origins of aggregation-induced emission (AIE), where phosphorescence is enhanced in the aggregated state. nih.gov Computational models, including DFT calculations on dimers or larger clusters, can elucidate the role of intermolecular and metal-metal interactions. nih.gov These studies analyze how aggregation affects the energies of the excited states and the rates of radiative and non-radiative decay processes. For some platinum(II) complexes, calculations have shown that metal-metal interactions in aggregates can modify the potential energy surfaces of the ground and triplet excited states, which in turn influences the phosphorescence properties. nih.gov

Spectroscopic evidence for the aggregation of the parent compound, PtOEP, includes the appearance of a new, red-shifted emission band at around 760-780 nm. diva-portal.orgresearchgate.net Computational models of PtOEP dimers can be used to calculate the electronic transitions of the aggregate, helping to confirm that this new emission feature arises from an excimer-like state formed between interacting porphyrin molecules. researchgate.net These models provide insight into the geometry of the aggregates (e.g., face-to-face vs. slipped-stack) and how this geometry dictates the resulting photophysical behavior.

Material Science and Engineering Applications

Incorporation into Polymeric Matrices

The integration of PtOEPK into polymeric matrices is a crucial step for the fabrication of solid-state sensors and optical components. The polymer matrix provides a stable environment for the dye molecules, influences the sensor's performance, and determines the mechanical properties of the final device.

The choice of polymer for embedding PtOEPK is dictated by several factors, primarily the intended application of the resulting material. Key criteria include oxygen permeability, optical transparency, and compatibility with the dye.

Polystyrene (PS): Polystyrene is a widely used matrix for optical oxygen sensors due to its high oxygen permeability and good optical clarity. nih.gov PtOEPK has been successfully dissolved in polystyrene layers to create oxygen-sensitive films. nih.gov The non-polar nature of polystyrene provides a suitable environment for the porphyrin ketone, minimizing aggregation and leading to predictable luminescence quenching behavior.

Poly(vinyl chloride) (PVC): PVC is another common polymer for sensor applications. While plasticizer-free PVC can be used, the addition of plasticizers is a common strategy to tune the oxygen sensitivity of the sensing films. However, the choice and concentration of plasticizers can influence the linearity of the sensor's response.

Fluoropolymers: Fluorinated polymers are often selected for applications requiring high oxygen sensitivity. Their high gas permeability allows for rapid and pronounced quenching of the PtOEPK phosphorescence in the presence of oxygen. For instance, the fluoropolymer poly(isobutyl methacrylate-co-tetrafluoropropyl methacrylate) has been utilized to immobilize platinum octaethylporphyrin for optical oxygen sensing, highlighting the utility of fluorinated matrices.

The selection of a suitable polymer matrix is a critical step in the design of PtOEPK-based optical sensors, as it directly impacts the sensitivity, response time, and stability of the final device.

The method used to create thin films of PtOEPK embedded in a polymer matrix is essential for achieving uniform and reproducible sensor performance.

Spin-coating: This technique is a common method for producing thin and uniform polymer films on flat substrates. A solution of the polymer and PtOEPK in a suitable solvent is dispensed onto a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly, and the solvent evaporates, leaving a thin film of the dye-doped polymer. The thickness and uniformity of the film can be controlled by adjusting parameters such as the solution viscosity, spin speed, and acceleration. This method is advantageous for its simplicity and the high quality of the resulting films. researchgate.net

Optical Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Luminescent Pressure-Sensitive Paints (PSP)

Platinum(II) octaethylporphyrin ketone is a key component in the formulation of luminescent pressure-sensitive paints. frontierspecialtychemicals.com PSPs are advanced optical sensors used to map pressure distributions on surfaces, particularly in aerospace and automotive research. mdpi.comnasa.gov The operating principle of PSPs is based on the oxygen quenching of luminescence. When the paint is applied to a surface and illuminated with a light source (typically UV), the PtOEPK molecules emit phosphorescent light. The intensity and lifetime of this emission are inversely proportional to the partial pressure of oxygen in the surrounding air, which in turn is related to the air pressure. By capturing the emitted light with a camera, a detailed pressure map of the surface can be generated.

The selection of the polymer binder is crucial for the performance of the PSP. Polystyrene is a common choice due to its high oxygen permeability, which allows for a rapid and sensitive response to pressure changes. mdpi.com The formulation of a PSP typically involves dissolving PtOEPK and the polymer binder in a suitable solvent, which is then applied to the surface of interest.

A study on phosphorescent complexes of porphyrin ketones detailed the application of PtOEPK in an oxygen-sensitive film using a polystyrene matrix. The phosphorescence lifetime of the film was found to be highly sensitive to the oxygen concentration, demonstrating its suitability for pressure sensing applications. The key performance characteristics are summarized in the table below.

| Property | Value |

| Phosphorescence Lifetime (zero oxygen) | ~61.4 µs |

| Phosphorescence Lifetime (in air, 210 hPa O₂) | ~16.3 µs |

| Analytically Useful Range | 0-210 hPa of oxygen |

| Detection Limit | 1.5 hPa of oxygen |

| Precision (at 210 hPa O₂) | 1.0 hPa |

| Precision (at zero oxygen) | 0.5 hPa |

Data from a study on an oxygen-sensitive film of Platinum(II) octaethylporphine ketone in a polystyrene layer at 22 °C.

Photovoltaic Device Integration

There is a lack of specific research findings on the integration of this compound into photovoltaic devices. Research in the area of porphyrin-based solar cells has largely focused on other derivatives, such as platinum(II) octaethylporphyrin (PtOEP), for their potential use in dye-sensitized solar cells (DSSCs). diva-portal.orgresearchgate.netresearchgate.net

Chemical Sensing Applications

Optical Oxygen Sensing Technologies

The strong room-temperature phosphorescence of platinum-porphyrin complexes, including platinum(II) octaethylporphyrin ketone and the closely related platinum(II) octaethylporphyrin (PtOEP), makes them ideal candidates for optical oxygen sensors. mdpi.com The mechanism of sensing is based on the quenching of the excited state of the porphyrin molecule by molecular oxygen. When the porphyrin is excited by a light source, it transitions to an excited triplet state and then emits light (phosphorescence) as it returns to the ground state. Oxygen molecules can interact with the excited porphyrin, taking its energy and causing it to return to the ground state without emitting light. This process is known as dynamic quenching. The degree of quenching is proportional to the partial pressure of oxygen, a relationship described by the Stern-Volmer equation. mdpi.comnih.gov This principle has been applied to develop a wide range of oxygen sensing platforms.

The fabrication of optical oxygen sensors using this compound involves immobilizing the dye within a solid, oxygen-permeable matrix. The choice of this matrix is critical as it influences the sensor's sensitivity, response time, and stability. researchgate.net

Common fabrication strategies include:

Polymer Films: The most common approach involves dispersing the platinum-porphyrin complex in an oxygen-permeable polymer solution, which is then cast into a thin film. mdpi.comresearchgate.net Polymers such as polystyrene, polydimethylsiloxane (B3030410) (PDMS), poly(methyl methacrylate) (PMMA), and various fluorinated co-polymers are frequently used due to their high oxygen permeability and good mechanical properties. mdpi.comresearchgate.netmdpi.com For instance, a dissolved oxygen sensor was fabricated by embedding platinum octaethylporphyrin (PtOEP) in a PDMS membrane, a material known for its high oxygen permeability and anti-biofouling characteristics. mdpi.comnih.gov

Electrospun Nanofibers: To enhance sensitivity and response time, the dye can be incorporated into polymeric nanofibers created via electrospinning. acs.org This method produces a highly porous matrix with a large surface-area-to-volume ratio, facilitating rapid diffusion of oxygen to the sensing molecules. Sensors made from polycaprolactone (B3415563) (PCL) nanofibers containing PtOEP have demonstrated fast response times and linear Stern-Volmer behavior over a wide range of oxygen concentrations. acs.org

Microspheres and Nanoparticles: The dye can be embedded into polymer microspheres or nanoparticles. cityu.edu.hknih.gov These particles can then be used to create sensor surfaces or be introduced into biological systems for localized oxygen measurements. For example, Pt-porphyrin-embedded polystyrene microspheres have been used to monitor oxygen concentration in real-time at the single-cell level. cityu.edu.hknih.gov

Ratiometric Sensors: To improve accuracy by correcting for fluctuations in light source intensity or detector sensitivity, dual-signal ratiometric sensors have been developed. mdpi.comnih.gov In one design, the intrinsic luminescence of pine wood was used as a stable reference signal, while the oxygen-dependent phosphorescence of PtOEP served as the sensing signal. mdpi.comnih.gov The ratio of these two signals provides a reliable measurement of oxygen concentration. mdpi.comnih.gov

Below is a table summarizing various polymer matrices used in the fabrication of optical oxygen sensors with platinum-porphyrin dyes.

| Polymer Matrix | Key Features | Application Example |

| Polydimethylsiloxane (PDMS) | High oxygen permeability, anti-biofouling, compatible with microfluidics | Low-cost, highly sensitive dissolved oxygen sensors for microfluidic devices. mdpi.comnih.gov |

| Polycaprolactone (PCL) | Biodegradable, high oxygen diffusion coefficient | Fast-response sensors in the form of electrospun nanofibers. acs.org |

| Polystyrene (PS) | Good processability, well-understood properties | Immobilization matrix for dyes in microfluidic sensors and microspheres. nih.govacs.orgcityu.edu.hk |

| Poly(methyl methacrylate) (PMMA) | Optical transparency, biocompatibility | Matrix for dyes in all-polymer optical fiber sensors. mdpi.comdtu.dk |

The integration of this compound-based sensors into microfluidic devices enables real-time, high-resolution mapping of oxygen concentrations within micro-environments. nih.govresearchgate.net This is particularly valuable for applications in cell culture, tissue engineering, and organ-on-a-chip systems where precise control and monitoring of local oxygen levels are critical. nih.govmdpi.comresearchgate.net

A common method involves patterning sensor "spots" or layers directly onto the glass or polymer substrate of the microfluidic chip. nih.govresearchgate.net For example, an oxygen-sensitive luminescent dye, platinum octaethylporphyrin ketone, was integrated into a micro-oxygenator device by etching sensor pads into a glass substrate which were then aligned with fluidic and gas channels made from PDMS. nih.govresearchgate.net This configuration allowed for both the delivery and detection of precise quantities of oxygen within the microfluidic construct. nih.govresearchgate.net

The performance of such integrated sensors has been shown to be robust. In one study, a microfluidic platform with integrated platinum octaethylporphyrin ketone sensors demonstrated a linear Stern-Volmer relationship and achieved a maximum resolution varying between 120-780 parts-per-billion (ppb) across a dissolved oxygen concentration range of 0-42.5 parts-per-million (ppm). nih.govresearchgate.net The sensor was accurate across a wide range of flow rates, from 0.05 to 5 mL/min. nih.govresearchgate.net These integrated systems provide a powerful tool for studying cellular respiration and metabolism in precisely controlled micro-environments. nih.govresearchgate.net

Fiber optic sensors utilize the same principle of luminescence quenching but offer the advantage of remote and minimally invasive oxygen measurements. In a typical design, the platinum-porphyrin complex is immobilized in a polymer matrix and coated onto the distal tip of an optical fiber. nih.govresearchgate.net Excitation light is sent down the fiber to the sensor tip, and the resulting phosphorescence is collected by the same fiber and transmitted to a detector. dtu.dk

The design of these sensors can be optimized for specific applications. For a sensor intended for measuring tissue oxygen levels in the mucosa of the digestive tract, an oxygen-sensitive film was created using a solution of platinum octaethylporphyrin (PtOEP) and poly(ethyl methacrylate) (PEMA) dip-coated onto the fiber tip. nih.gov The sensor's performance was optimized by adjusting the dye concentration, the number of coating layers, and the fiber core radius. nih.gov The resulting sensor was flexible, robust, and suitable for in vivo applications. nih.gov

The table below details the optimized parameters for a specific fiber optic sensor design.

| Parameter | Optimized Value | Outcome |

| PtOEP Concentration | 0.1 g/L | Maximum relative fluorescence |

| Number of Coating Layers | 4 | Maximum relative fluorescence |

| Fiber Core Radius | 600 µm | Maximum relative fluorescence |

| Resulting Performance | Stern-Volmer Constant | 0.129 kPa⁻¹ |

Data sourced from a study on a fiber-optic sensor for measuring tissue oxygen levels. nih.gov

These sensors have demonstrated high sensitivity and rapid response times. researchgate.net For example, one sensor exhibited a response time of 2.6 seconds when switching from pure nitrogen to pure oxygen. researchgate.net

Microneedle-based sensors are an emerging technology for minimally invasive monitoring of biomarkers within the interstitial fluid of the skin. nih.govmdpi.com These devices consist of an array of micron-sized needles that painlessly penetrate the outer layers of the skin. nih.govmdpi.com While this platform has been widely explored for analytes like glucose and ketones, its application for oxygen sensing using platinum-porphyrin complexes is also under investigation. researchgate.netsci-hub.ru

In one study, microneedles with a high aspect ratio (500 μm base diameter, 2 mm height) were fabricated from a bioabsorbable polymer, poly(l-lactic acid), and contained platinum octaethylporphyrin (PtOEP). researchgate.net The tip of the microneedle was excited with a UV laser, and the quenching of the phosphorescence was measured at different oxygen partial pressures, demonstrating the feasibility of using this platform for in-body optical oxygen sensing. researchgate.net This approach combines the advantages of optical sensing with a minimally invasive sampling method, opening possibilities for continuous, real-time monitoring of tissue oxygenation. nih.govrsc.org

Platinum-porphyrin-based sensors are instrumental in monitoring the metabolic activity of living cells and microorganisms by measuring their oxygen consumption in real-time. cityu.edu.hknih.govmdpi.com These measurements can provide critical insights into cellular physiology, mitochondrial function, and the effects of drugs or toxins. cityu.edu.hknih.gov

A key application is the analysis of single-cell oxygen consumption, which allows researchers to study heterogeneity within cell populations. cityu.edu.hknih.gov One system developed for this purpose uses arrays of microwells containing Pt-porphyrin-embedded polystyrene microspheres as the oxygen reporters. cityu.edu.hknih.gov A single cell is placed in each well, and the change in phosphorescence from the microspheres is used to calculate the oxygen consumption rate of that individual cell. cityu.edu.hknih.gov This non-invasive technique allows for repeatable and consistent measurements, revealing variations in metabolic rates from one cell to another. cityu.edu.hknih.gov Such studies are important for understanding the role of mitochondrial function in various diseases. cityu.edu.hknih.gov

These sensor systems can also be integrated into microfluidic platforms for long-term monitoring of microbial metabolism. mdpi.com By measuring changes in the microenvironment, such as oxygen depletion or pH shifts resulting from fermentation, researchers can track the metabolic processes of microorganisms like bacteria in real-time. mdpi.com

Other Gas Sensing Applications

While the primary and most extensively researched application of this compound is for oxygen sensing, the underlying principle of luminescence quenching could theoretically be applied to other gases that are efficient quenchers of the porphyrin's excited state. However, the high specificity and efficiency of quenching by molecular oxygen, a ground-state triplet molecule, make it the standout application. Research and literature overwhelmingly focus on its use as an oxygen probe. frontierspecialtychemicals.comfrontierspecialtychemicals.com There is currently limited evidence in major scientific literature of this compound being widely or effectively used for sensing other gases in practical applications.

Ion Recognition and Selectivity (e.g., Iodide)

While research into the chemical sensing applications of this compound has primarily focused on oxygen detection, the ion recognition capabilities of related platinum porphyrins offer insights into potential applications. Specifically, studies on the parent compound, platinum(II) octaethylporphyrin (PtOEP), have demonstrated its effectiveness in the recognition of iodide ions.

Research has shown that Pt(II)-octaethylporphyrin exhibits a heightened selectivity for iodide-ion recognition when compared to other platinum porphyrins, such as Pt(II)-tetraphenylporphyrin. mdpi.com This suggests that the electronic and structural properties of the octaethylporphyrin ligand framework are conducive to interaction with iodide.

In potentiometric sensing, electrodes prepared with a membrane containing Pt(II)-tetraphenylporphyrin responded to iodide with a Nernstian slope of 58.8 mV per decade within an activity range of 10⁻⁵ to 10⁻² M. mdpi.com The enhanced selectivity of Pt(II)-octaethylporphyrin indicates a stronger and more specific interaction with iodide ions, a crucial characteristic for the development of selective sensors. mdpi.com

The mechanism of anion recognition by metalloporphyrins often involves axial coordination, where the anion binds to the central metal ion. mdpi.com The selectivity of these interactions is influenced by factors such as the size, charge, and hydration energy of the anion, as well as the nature of the porphyrin ligand and the central metal.

Although direct studies on this compound for iodide sensing are not available in the provided search results, the documented affinity of the closely related Pt(II)-octaethylporphyrin for iodide suggests a potential area for future investigation. The introduction of a ketone group to the porphyrin macrocycle could modulate the electronic properties of the platinum center and influence its binding affinity and selectivity for various ions, including iodide.

Catalytic Applications

General Catalytic Activity

While "catalysis" is mentioned as a field of interest for platinum(II) octaethylporphyrin ketone, specific studies detailing its general catalytic activity are limited. frontierspecialtychemicals.com The catalytic capabilities of platinum-containing compounds, in general, are well-documented across a range of chemical transformations. Platinum complexes are known to be active in processes such as C-H bond activation and functionalization. nih.govresearchgate.net Additionally, metalloporphyrins, due to their unique electronic and structural properties, have been extensively studied as catalysts, often mimicking the function of enzymes like cytochrome P-450 in oxidation reactions. nih.gov However, without specific research on this compound, any discussion of its general catalytic activity would be speculative and based on the behavior of related platinum porphyrin compounds.

Photocatalytic Mechanisms

There is a lack of specific information regarding the photocatalytic mechanisms of this compound. However, the photocatalytic behavior of closely related platinum porphyrins, such as platinum(II) octaethylporphyrin (PtOEP), is well-documented. These mechanisms typically involve the absorption of light, leading to the formation of an excited triplet state. acs.org This long-lived excited state can then participate in energy or electron transfer processes, which are central to photocatalysis. For instance, water-soluble platinum(II) porphyrins have been utilized as photosensitizers in visible-light-driven water oxidation. rsc.org In such systems, the excited porphyrin initiates a series of redox reactions. While it is plausible that this compound could operate through similar photocatalytic pathways due to its structural similarities and known phosphorescent properties, frontierspecialtychemicals.com there is no direct scientific literature to confirm the specific mechanisms.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for platinum(II) octaethylporphyrin ketone (PtOEPK) is predominantly centered on its application as a highly effective phosphorescent probe for oxygen sensing. unileoben.ac.atunileoben.ac.at Scientists have extensively studied its strong, room-temperature phosphorescence which is efficiently quenched by molecular oxygen. This property has been harnessed to develop optical oxygen sensors for various environments, including gas-phase measurements and dissolved oxygen in aqueous media. unileoben.ac.atunileoben.ac.at Research has focused on embedding PtOEPK and the closely related platinum(II) octaethylporphyrin (PtOEP) into different polymer matrices, such as polystyrene, polycaprolactone (B3415563), and fluorinated copolymers, to optimize sensor performance. unileoben.ac.atrsc.org The development of fiber-optic sensors and nanofiber-based materials represents a significant area of investigation, aiming to enhance sensitivity, response time, and applicability in biological and microscale environments. unileoben.ac.at While its potential as a photosensitizer for photodynamic therapy (PDT) and in photocatalysis is recognized due to its photophysical properties, these areas remain significantly less explored compared to its established role in oxygen sensing. rsc.orgrsc.org

Challenges and Limitations in Current Applications

Despite its success, the application of this compound faces several challenges. A primary limitation in optical sensing is the photochemical stability of the luminophore, which can degrade over time, reducing the sensor's lifespan and necessitating frequent recalibration. researchgate.net The polymer matrix in which the dye is embedded plays a crucial role; however, issues such as dye aggregation at elevated temperatures can occur, leading to portions of the dye becoming insensitive to oxygen. researchgate.net

The sensitivity of the sensor can also be affected by the microheterogeneity within the sensing layer, which can cause non-linear Stern-Volmer plots, complicating calibration and measurement accuracy. rsc.org For biological applications, the hydrophobicity of the porphyrin can lead to aggregation in aqueous environments, which necessitates strategies like encapsulation in nanoparticles or conjugation with hydrophilic carriers. Furthermore, the sensitivity of the probe can be temperature-dependent, requiring additional calibration or integrated temperature compensation for accurate oxygen measurements.

Emerging Research Avenues and Potential Innovations

Emerging research is focused on overcoming current limitations and expanding the utility of PtOEPK. A promising avenue is the development of dual-functional materials. For instance, incorporating the compound into electrospun nanofibers not only creates highly sensitive oxygen sensors with rapid response times but also imparts self-sterilizing, antibacterial properties due to the photogeneration of singlet oxygen. unileoben.ac.at This dual-functionality is particularly valuable for biomedical applications where preventing biofilm formation is crucial.

Another area of innovation lies in the design of novel matrix materials. Researchers are exploring advanced polymers and composite materials, including the use of natural structures like pine wood as a scaffold, to enhance sensor stability, sensitivity, and biocompatibility. rsc.org The creation of ratiometric sensors, which incorporate an oxygen-insensitive reference dye, is another key innovation aimed at improving accuracy by correcting for fluctuations in excitation light intensity or dye concentration. The functionalization of the porphyrin ketone macrocycle itself presents a vast field for innovation, where modifying peripheral groups could fine-tune its photophysical properties, solubility, and compatibility with specific host materials. acs.org

Prospects for Advanced Material Development and Functionalization

The future for this compound is bright, with significant prospects in advanced material development. Functionalization of the porphyrin core or its periphery through organometallic methodologies offers a pathway to create tailored molecules with enhanced properties. acs.org This could lead to second-generation oxygen probes with superior photostability, higher quantum yields, and tailored affinities for specific environments.

There is substantial potential in integrating PtOEPK into multifunctional nanomaterials. For example, its incorporation into nanoparticles could lead to injectable probes for in vivo real-time oxygen monitoring in tissues. The known ability of related platinum porphyrins to act as photosensitizers for photocatalytic hydrogen evolution suggests that PtOEPK could be functionalized and integrated into systems for solar energy conversion. rsc.org Its strong phosphorescence and sensitivity to the local environment also make it a candidate for use in pressure-sensitive paints (PSPs) for aerodynamic testing and as a component in organic light-emitting diodes (OLEDs). Further exploration of its catalytic properties, potentially through the synthesis of novel derivatives, could open up applications in selective oxidation reactions or other fine chemical syntheses. kyoto-u.ac.jp

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for platinum(II) octaethylporphyrin ketone, and how do reaction conditions influence metalation efficiency?

- Methodology : Use a multi-step synthesis involving free-base octaethylporphyrin (H₂OEP) and platinum(II) salts (e.g., PtCl₂) under reflux in high-boiling solvents like DMF or acetic acid. Monitor metalation via UV-Vis spectroscopy (Q-band shifts from ~515 nm to ~535 nm for PtOEP) . Purification via column chromatography with silica gel and validation via NMR (¹H, ¹³C) or mass spectrometry ensures product integrity. Adjust stoichiometry (1:1.2 porphyrin-to-Pt ratio) to mitigate incomplete metalation .

Q. How can researchers distinguish this compound from analogous metalloporphyrins using spectroscopic techniques?

- Methodology : Combine UV-Vis, Raman, and fluorescence spectroscopy. PtOEP exhibits a characteristic Soret band at ~380 nm and Q-bands at 505 and 535 nm, with fluorescence quenching due to heavy atom effects from Pt(II) . Raman spectroscopy identifies Pt-N vibrational modes (~220 cm⁻¹) and ketone C=O stretches (~1680 cm⁻¹), differentiating it from non-ketone derivatives .

Q. What solvent systems are most effective for maintaining this compound stability during photophysical studies?

- Methodology : Use non-coordinating solvents (e.g., toluene, THF) to prevent axial ligand substitution. For oxygen-sensitive studies, degas solvents via freeze-pump-thaw cycles. Avoid polar aprotic solvents (e.g., DMSO), which may alter electronic structures via solvent-porphyrin interactions .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) resolve contradictions in experimental vs. theoretical electronic absorption spectra of this compound?

- Methodology : Perform geometry optimization using B3LYP/LANL2DZ for Pt and 6-31G(d) for lighter atoms. Compare calculated excitation energies (TD-DFT) with experimental UV-Vis data. Address discrepancies by evaluating solvent effects (e.g., COSMO model) and spin-orbit coupling contributions from Pt(II) . Validate with Raman-active vibrational modes to confirm ground-state geometries .

Q. What mechanistic insights explain the catalytic activity of this compound in ketone reduction or C=O bond activation?

- Methodology : Use cyclic voltammetry (CV) to study redox behavior (e.g., Pt(II)/Pt(IV) transitions) and in-situ FTIR to track carbonyl reduction intermediates. Compare with palladium analogues to isolate Pt-specific effects. Theoretical studies (DFT) can identify transition states for hydride transfer or substrate binding at the porphyrin periphery .

Q. How can researchers reconcile conflicting data on triplet-state lifetimes of this compound in different matrices (e.g., polymers vs. solution)?

- Methodology : Conduct time-resolved phosphorescence measurements in rigid matrices (e.g., poly(styrene-trifluoroethyl methacrylate)) to suppress oxygen quenching. Compare with solution-phase data under inert atmospheres. Analyze lifetime variations (µs to ms) using Stern-Volmer plots to quantify quenching constants and matrix porosity effects .

Q. What electrochemical strategies enhance the sensitivity of this compound-based oxygen sensors?

- Methodology : Optimize sensor fabrication via electrodeposition or spin-coating on conductive substrates (e.g., ITO). Integrate co-reactants like tri-n-propylamine (TPrA) to amplify electrochemiluminescence (ECL) signals. Calibrate using Clark-type electrodes and validate via Stern-Volmer analysis for linear response ranges (0–100% O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.